2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Catalog No.
S5425794
CAS No.
M.F
C14H19N3O3
M. Wt
277.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan...

Product Name

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

IUPAC Name

2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

InChI

InChI=1S/C14H19N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3

InChI Key

RFUOYZLLYKICOI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 1-isobutyryl-4-(4-nitrophenyl)piperazine is 277.14264148 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is an organic compound characterized by a propan-1-one backbone substituted with a 4-nitrophenyl group and a piperazine moiety. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The presence of the nitrophenyl group enhances the compound's potential interactions with biological targets, making it a subject of interest in pharmacological research.

, including:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides, allowing for further functionalization of the compound.
  • Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents, which may alter the compound's biological properties.
  • Oxidation: Under certain conditions, the compound may be oxidized to form different derivatives, potentially impacting its activity.

The biological activity of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is primarily attributed to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A subtype, which plays a crucial role in mood regulation and anxiety . The presence of the nitrophenyl group may enhance interactions with these targets, potentially leading to therapeutic effects in psychiatric disorders.

The synthesis of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves several steps:

  • Formation of Piperazine Derivative: The synthesis begins with the reaction of 4-nitrophenylpiperazine with appropriate alkyl or acyl halides to form the desired piperazine derivative.
  • Alkylation: The resultant piperazine derivative is then alkylated using 2-methylpropanoyl chloride or a similar reagent to introduce the propan-1-one functionality.
  • Purification: The crude product is purified through recrystallization or chromatography to yield the final compound.

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antidepressants or anxiolytics targeting serotonin receptors. Additionally, it can be utilized as an intermediate in synthesizing more complex pharmaceutical agents.

Interaction studies involving 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one focus on its binding affinity to various receptors. For instance, docking studies suggest that compounds with similar structures can effectively interact with serotonin receptors, influencing their signaling pathways. These interactions are critical for understanding the pharmacodynamics of the compound and its potential therapeutic effects .

Similar compounds include:

  • 1-(4-Nitrophenyl)piperazine: Lacks the propanone side chain but shares the nitrophenyl and piperazine moieties.
  • 2-Methyl-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but features a chlorophenyl group instead of a nitrophenyl group.
  • 3-(4-Nitrophenyl)-piperidine derivatives: These compounds share structural similarities but differ in their nitrogen-containing ring systems.

Uniqueness

The uniqueness of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one lies in its combination of a piperazine ring, a nitrophenyl substituent, and a propanone moiety. This specific arrangement allows for distinct interactions within biological systems, potentially leading to unique therapeutic profiles compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

277.14264148 g/mol

Monoisotopic Mass

277.14264148 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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